Cas no 2253630-68-9 (Benzoxazole, 2-(3-morpholinyl)-, hydrochloride (1:1))
Benzoxazole, 2-(3-morpholinyl)-, hydrochloride (1:1) Chemical and Physical Properties
Names and Identifiers
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- Benzoxazole, 2-(3-morpholinyl)-, hydrochloride (1:1)
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- Inchi: 1S/C11H12N2O2.ClH/c1-2-4-10-8(3-1)13-11(15-10)9-7-14-6-5-12-9;/h1-4,9,12H,5-7H2;1H
- InChI Key: CDDRMQVVHFJGBQ-UHFFFAOYSA-N
- SMILES: C1(C2NCCOC2)OC2=CC=CC=C2N=1.Cl
Benzoxazole, 2-(3-morpholinyl)-, hydrochloride (1:1) Pricemore >>
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|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6499714-0.05g |
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2253630-68-9 | 95.0% | 0.05g |
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| Enamine | EN300-6499714-0.1g |
2-(morpholin-3-yl)-1,3-benzoxazole hydrochloride |
2253630-68-9 | 95.0% | 0.1g |
$466.0 | 2025-03-14 | |
| Enamine | EN300-6499714-0.25g |
2-(morpholin-3-yl)-1,3-benzoxazole hydrochloride |
2253630-68-9 | 95.0% | 0.25g |
$666.0 | 2025-03-14 | |
| Enamine | EN300-6499714-0.5g |
2-(morpholin-3-yl)-1,3-benzoxazole hydrochloride |
2253630-68-9 | 95.0% | 0.5g |
$1046.0 | 2025-03-14 | |
| Enamine | EN300-6499714-1.0g |
2-(morpholin-3-yl)-1,3-benzoxazole hydrochloride |
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$1343.0 | 2025-03-14 | |
| Enamine | EN300-6499714-2.5g |
2-(morpholin-3-yl)-1,3-benzoxazole hydrochloride |
2253630-68-9 | 95.0% | 2.5g |
$2631.0 | 2025-03-14 | |
| Enamine | EN300-6499714-5.0g |
2-(morpholin-3-yl)-1,3-benzoxazole hydrochloride |
2253630-68-9 | 95.0% | 5.0g |
$3894.0 | 2025-03-14 | |
| Enamine | EN300-6499714-10.0g |
2-(morpholin-3-yl)-1,3-benzoxazole hydrochloride |
2253630-68-9 | 95.0% | 10.0g |
$5774.0 | 2025-03-14 | |
| Aaron | AR028ODX-50mg |
2-(morpholin-3-yl)-1,3-benzoxazolehydrochloride |
2253630-68-9 | 95% | 50mg |
$454.00 | 2025-02-16 | |
| Aaron | AR028ODX-100mg |
2-(morpholin-3-yl)-1,3-benzoxazolehydrochloride |
2253630-68-9 | 95% | 100mg |
$666.00 | 2025-02-16 |
Benzoxazole, 2-(3-morpholinyl)-, hydrochloride (1:1) Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on Benzoxazole, 2-(3-morpholinyl)-, hydrochloride (1:1)
Benzoxazole, 2-(3-morpholinyl)-, hydrochloride (1:1) (CAS No. 2253630-68-9): A Comprehensive Overview
Benzoxazole, 2-(3-morpholinyl)-, hydrochloride (1:1), identified by the CAS number 2253630-68-9, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the benzoxazole class, which has garnered considerable attention due to its diverse pharmacological properties and potential applications in drug development. The hydrochloride salt form enhances its solubility and bioavailability, making it a valuable candidate for further investigation in various therapeutic areas.
The structure of Benzoxazole, 2-(3-morpholinyl)-, hydrochloride (1:1) incorporates a benzoxazole core substituted with a morpholine moiety at the 2-position. This structural feature contributes to its unique chemical and biological characteristics, making it an intriguing subject for synthetic chemists and pharmacologists. The benzoxazole ring is known for its stability and ability to interact with biological targets, while the morpholine group introduces additional hydrogen bonding potential and enhances metabolic stability.
In recent years, there has been a surge in research focused on heterocyclic compounds like benzoxazoles due to their broad spectrum of biological activities. Studies have demonstrated that benzoxazole derivatives exhibit properties such as antimicrobial, anti-inflammatory, anticancer, and antiviral effects. Among these derivatives, Benzoxazole, 2-(3-morpholinyl)-, hydrochloride (1:1) has shown particular promise in preclinical studies.
One of the most compelling aspects of Benzoxazole, 2-(3-morpholinyl)-, hydrochloride (1:1) is its potential as an intermediate in the synthesis of more complex pharmacophores. The benzoxazole core can be further modified to create novel compounds with enhanced therapeutic efficacy. Researchers have been exploring various synthetic pathways to functionalize this molecule, aiming to develop new drugs that target specific diseases more effectively.
The pharmacological activity of Benzoxazole, 2-(3-morpholinyl)-, hydrochloride (1:1) has been investigated in several preclinical models. Initial studies suggest that it may interact with multiple biological pathways, making it a versatile candidate for multifaceted therapeutic applications. For instance, its ability to modulate certain enzymes and receptors has been linked to potential anti-inflammatory and anticancer effects. These findings have prompted further research into optimizing its structure-activity relationships.
The synthesis of Benzoxazole, 2-(3-morpholinyl)-, hydrochloride (1:1) involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the morpholine group onto the benzoxazole scaffold efficiently. These methods not only improve yield but also enhance the purity of the final product, which is crucial for pharmaceutical applications.
The role of computational chemistry in understanding the behavior of Benzoxazole, 2-(3-morpholinyl)-, hydrochloride (1:1) cannot be overstated. Molecular modeling techniques have been used to predict its binding affinity to various biological targets and to rationalize its pharmacological effects. These simulations provide valuable insights into how the compound interacts with proteins and other biomolecules at the molecular level.
In conclusion, Benzoxazole, 2-(3-morpholinyl)-, hydrochloride (1:1) represents a promising compound in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable asset in the development of new therapeutic agents. As research continues to uncover new applications for this compound and related derivatives, it is likely that we will see further advancements in treating a variety of diseases.
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